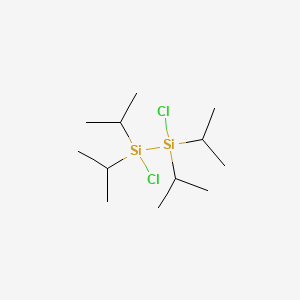
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- is a chemical compound with the molecular formula C12H28Cl2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. This compound is notable for its unique structure, which includes two chlorine atoms and four isopropyl groups attached to the silicon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- typically involves the reaction of chlorosilanes with isopropyl groups. One common method is the reaction of dichlorosilane with isopropyl magnesium chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium compounds, which react with the chlorine atoms to form new carbon-silicon bonds.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to replace chlorine atoms with hydrogen.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used to introduce oxygen atoms into the molecule.
Major Products Formed
Substitution Reactions: The major products are disilanes with various alkyl or aryl groups.
Reduction Reactions: The major products are silanes with hydrogen atoms replacing the chlorine atoms.
Oxidation Reactions: The major products are silanols or siloxanes, depending on the extent of oxidation.
Scientific Research Applications
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It is used in the study of silicon-based life forms and silicon biochemistry.
Industry: It is used in the production of specialty polymers and as a reagent in the semiconductor industry.
Mechanism of Action
The mechanism of action of disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- involves its ability to form stable silicon-carbon and silicon-oxygen bonds. The molecular targets include various organic and inorganic compounds that can react with the silicon atoms. The pathways involved in its reactions are typically nucleophilic substitution and oxidation-reduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-
- Disilane, 1,2-dichloro-1,1,2,2-tetraisopropyl-
- Disilane, 1,2-dichloro-1,1,2,2-tetraethyl-
Uniqueness
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- is unique due to its specific arrangement of isopropyl groups and chlorine atoms. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
55642-25-6 |
|---|---|
Molecular Formula |
C12H28Cl2Si2 |
Molecular Weight |
299.42 g/mol |
IUPAC Name |
chloro-[chloro-di(propan-2-yl)silyl]-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H28Cl2Si2/c1-9(2)15(13,10(3)4)16(14,11(5)6)12(7)8/h9-12H,1-8H3 |
InChI Key |
GARPOVHOOLEGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)([Si](C(C)C)(C(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
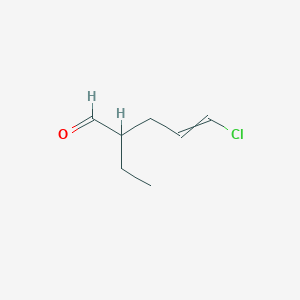
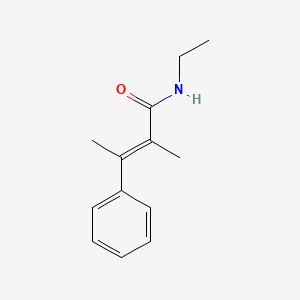
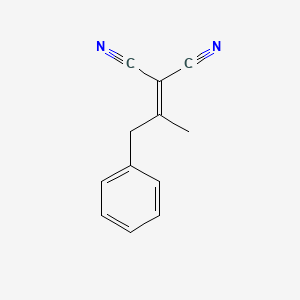
![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)

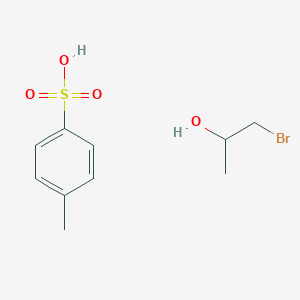
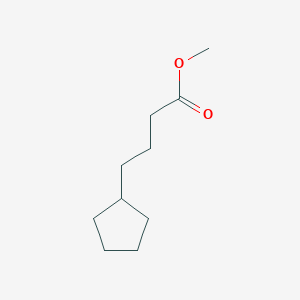


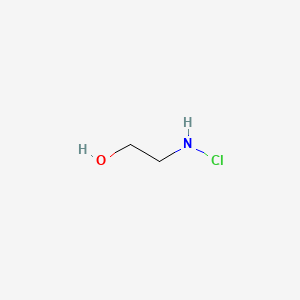
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)

